molecular formula C15H17N3O B5463541 1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea

1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea

Cat. No.: B5463541
M. Wt: 255.31 g/mol
InChI Key: PIZNSDUDDWGPBN-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea is an organic compound that features a pyridine ring substituted with two methyl groups at the 4 and 6 positions, and a urea moiety linked to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyridin-2-yl)-3-(3-methylphenyl)urea: Similar structure but with one less methyl group on the pyridine ring.

    1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

1-(4,6-Dimethylpyridin-2-yl)-3-(3-methylphenyl)urea is unique due to the specific substitution pattern on the pyridine and phenyl rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-5-4-6-13(8-10)17-15(19)18-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZNSDUDDWGPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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